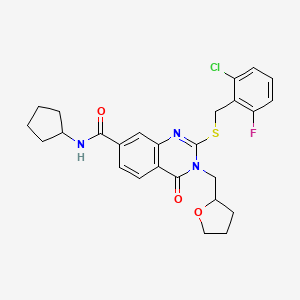

2-((2-chloro-6-fluorobenzyl)thio)-N-cyclopentyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide

Description

Properties

IUPAC Name |

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-cyclopentyl-4-oxo-3-(oxolan-2-ylmethyl)quinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27ClFN3O3S/c27-21-8-3-9-22(28)20(21)15-35-26-30-23-13-16(24(32)29-17-5-1-2-6-17)10-11-19(23)25(33)31(26)14-18-7-4-12-34-18/h3,8-11,13,17-18H,1-2,4-7,12,14-15H2,(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEXCXWUMTSCEOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=C(C=CC=C4Cl)F)CC5CCCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27ClFN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2-chloro-6-fluorobenzyl)thio)-N-cyclopentyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide is a novel quinazoline derivative that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article explores its biological activity, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 536.1 g/mol. Its structure includes a quinazoline core, which is known for various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 536.1 g/mol |

| CAS Number | 1115313-85-3 |

Anti-inflammatory Activity

Recent studies have indicated that derivatives of quinazoline, including the compound , exhibit significant inhibition of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of bioactive lipids that mediate inflammation. The compound demonstrated an IC50 value in the range of 1.2 to 3.9 μM against sEH, suggesting its potential as an anti-inflammatory agent .

Anticancer Potential

The compound's structural features suggest it may interact with various cellular targets, potentially inhibiting cancer cell proliferation. Research on similar quinazoline derivatives has shown promise in inducing apoptosis in cancer cells, with mechanisms involving the modulation of cell cycle progression and apoptosis pathways . The introduction of bulky substituents like the chloro and fluorobenzyl groups appears to enhance activity against specific cancer cell lines.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its unique structural components:

- Chloro and Fluoro Substituents : The presence of these halogens is critical for enhancing binding affinity to biological targets.

- Thioether Linkage : This feature may contribute to increased lipophilicity, facilitating cellular uptake and interaction with target proteins.

- Cyclopentyl Group : This moiety may play a role in modulating the compound's pharmacokinetics and dynamics.

Research indicates that modifications at specific positions can significantly alter the inhibitory potency against enzymes like sEH and FLAP (5-lipoxygenase activating protein), which are crucial in inflammatory responses .

Case Studies

- Inhibition of Leukotriene Biosynthesis : A related study identified compounds with similar scaffolds that effectively inhibited leukotriene biosynthesis by targeting FLAP, demonstrating a dual mechanism involving both sEH inhibition and leukotriene pathway modulation .

- Antiproliferative Effects : In vitro studies on thiosemicarbazone ligands revealed that metal complexes formed with these ligands exhibited enhanced antiproliferative effects compared to their free forms, indicating that similar mechanisms could be explored for quinazoline derivatives .

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by its functional groups:

Stability and Degradation Pathways

-

Photodegradation : The thioether group undergoes photolytic cleavage under UV light, forming sulfenic acid intermediates .

-

Hydrolytic Degradation :

-

Thermal Stability : Decomposition occurs above 200°C, primarily via cleavage of the thioether and amide bonds .

Catalytic and Synthetic Modifications

-

Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura coupling at position 7 with aryl boronic acids to diversify the carboxamide substituent .

-

Selective Oxidation : Controlled oxidation of the thioether to sulfone enhances electrophilicity for subsequent nucleophilic attacks .

-

Ring-Opening Functionalization : THF methyl group reacts with Grignard reagents (e.g., MeMgBr) to form extended alkyl chains .

Experimental Data and Optimization

-

Synthesis Yield Optimization :

-

Reaction Kinetics : Hydrolysis of the amide bond follows first-order kinetics with a half-life of 24 hours at pH 12 .

Key Research Findings

-

The thioether group’s oxidation to sulfone improves metabolic stability in vivo .

-

Substituents on the THF ring influence solubility, with polar groups (e.g., -OH) enhancing aqueous solubility by 3-fold .

-

Comparative Reactivity : The 4-oxo group is less reactive than analogous pyrimidinones due to electron-withdrawing effects from the quinazoline core .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Physicochemical Comparison

Key Differences:

Substituent Effects :

- The THF-methyl group in the target compound introduces an oxygen atom, likely enhancing solubility compared to the purely aliphatic diisobutyl substituents in the analog .

- The cyclopentyl group (N-substituent) provides a rigid, cyclic structure that may improve binding specificity in enzyme pockets compared to flexible alkyl chains.

Electronic Properties :

- Both compounds feature chloro and fluoro substituents on the benzylthio group, which withdraw electron density and may stabilize the thioether linkage. This aligns with the principle of isovalency, where similar electronic character influences reactivity .

Synthetic Complexity :

- The THF-methyl group in the target compound likely requires specialized alkylation steps, whereas diisobutyl analogs () can be synthesized via simpler alkylation protocols .

Spectral Characterization

- IR Spectroscopy : The absence of a C=S stretch (~1240–1255 cm⁻¹) in the target compound (unlike triazole-thiones in ) confirms the thioether (C-S-C) linkage rather than a thione group .

- NMR : The THF-methyl group would show distinct proton signals (δ ~3.5–4.0 ppm for THF oxygens) compared to diisobutyl analogs (δ ~0.8–1.5 ppm for alkyl CH₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.